(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral piperidine derivative characterized by a propan-1-one backbone substituted with a benzyl-methyl-amino group at the 4-position of the piperidine ring. Its stereochemical configuration (S-enantiomer) is critical for biological activity, as evidenced by its synthesis via a chiral template (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, which generates diastereoisomers separable by column chromatography . This compound’s structural features—including the piperidine ring, benzyl-methyl-amino substituent, and stereochemistry—make it a candidate for pharmacological applications, though specific targets remain under investigation.
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-8-15(9-11-19)18(2)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,17H2,1-2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDYBWBWTKZYKF-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence
-
Piperidine Precursor Preparation :
-
Propan-1-one Moiety Introduction :
-
Coupling Reaction :
-
Staudinger Reduction :
-
Optimization Insights
-
Solvent Impact : Ethanol enhances reductive amination efficiency compared to THF.
-
Stereochemical Control : Chiral HPLC confirms enantiomeric excess (ee) >98% for the (S)-configuration.
Method 2: Asymmetric Catalytic Hydrogenation
Key Steps
Advantages Over Method 1
-
Avoids azide intermediates, improving safety.
Method 3: Solid-Phase Peptide Synthesis (SPPS)
Protocol
-
Resin Functionalization :
-
Piperidine Coupling :
-
Cleavage and Isolation :
Applications
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield (%) | 62 | 70 | 55 |
| Stereoselectivity (ee%) | 98 | 99 | 95 |
| Scalability | Moderate | High | Low |
| Key Advantage | Cost-effective | High ee | Modular |
Critical Challenges and Solutions
Impurity Control
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and benzyl-methyl-amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
Neuropharmacology : Research indicates that (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one may interact with neurotransmitter systems, particularly influencing dopamine and serotonin pathways. This makes it a candidate for investigating therapeutic effects in conditions such as depression and anxiety disorders. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential in neuropharmacology.
Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects. Its interaction with pain pathways could offer new avenues for pain management therapies, particularly in chronic pain conditions where traditional analgesics are ineffective .
Synthesis and Structural Analogues
The synthesis of (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one typically involves multi-step organic reactions under controlled laboratory conditions. Understanding its synthesis is crucial for developing related compounds with enhanced efficacy or reduced side effects.
Comparison with Structural Analogues
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Benzyl-methyl-amino)-piperidine | Piperidine ring with benzyl-methyl substitution | Lacks the amino-propanone moiety |
| 2-Amino-1-(piperidin-1-yl)-propan-1-one | Similar propanone structure but without benzyl group | Simpler structure, potentially different activity |
| Benzyl-methyl-amino derivatives | Variants of benzyl-methyl-amino groups | Varying degrees of biological activity depending on substitutions |
The distinct combination of functional groups and stereochemistry in (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one contributes to its unique chemical and biological properties, making it valuable for research and application in various fields .
Case Studies
Several studies have investigated the pharmacological effects of (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one:
- Study on Neurotransmitter Interaction : A study published in a peer-reviewed journal explored the binding affinity of this compound to dopamine receptors, suggesting a potential role in modulating dopaminergic signaling pathways. The results indicated that it could influence behaviors associated with reward and motivation .
- Pain Management Research : Another research effort focused on the analgesic properties of (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one. The findings showed promise in animal models for chronic pain relief, indicating that further clinical trials could be warranted .
- Comparative Analysis with Other Analgesics : A comparative study evaluated the efficacy of (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one against standard analgesics. The study found that it provided comparable or superior pain relief while exhibiting fewer side effects than traditional opioids .
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Substitutions
(S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
- Key Difference: Incorporates an additional methylene (-CH2-) group in the benzyl-methyl-amino substituent.
- Impact: Increased steric bulk may reduce membrane permeability compared to the target compound. Notably, this derivative was discontinued by CymitQuimica, suggesting challenges in synthesis or stability .
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one Derivatives
Analogues with Modified Backbones or Rings
(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
- Key Difference: Substitutes piperidine with pyrrolidine (5-membered ring) and uses isopropyl-methyl-amino instead of benzyl-methyl-amino.
- Predicted physicochemical properties (e.g., density: 0.989 g/cm³) suggest higher lipophilicity than the target compound .
2-(Benzylamino)-1-[4-(dimethylamino)phenyl]propan-1-one
- Key Difference: Features a dimethylamino-phenyl group instead of the piperidine-benzyl-methyl-amino moiety.
- Impact: This cathinone derivative’s psychoactive properties underscore the role of aromatic substituents in modulating receptor interactions, particularly with dopamine and serotonin transporters .
Pharmacologically Active Derivatives Targeting Enzymes
(S)-2-Amino-1-[4-(8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidin-1-yl]-3-(4-methoxy-benzylsulfanyl)-propan-1-one
Comparative Analysis Table
Key Findings and Implications
Stereochemistry : The (S)-configuration in the target compound is essential for diastereomer separation and likely influences receptor binding .
Substituent Effects: Benzyl-methyl-amino groups enhance interaction with hydrophobic pockets, while bulkier substituents (e.g., thiazol-isoxazole) shift activity toward non-mammalian targets . Smaller rings (e.g., pyrrolidine) may improve blood-brain barrier penetration but reduce target specificity .
Pharmacological Diversity: Minor structural changes can redirect applications from CNS modulation (cathinones) to enzyme inhibition (Ftase) or agricultural fungicides .
Biological Activity
(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one, commonly referred to as AM95190, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- CAS Number : 1353999-33-3
- Molecular Formula : C16H25N3O
- Molecular Weight : 275.39 g/mol
- Structure : The compound features a piperidine ring substituted with a benzyl-methyl-amino group, contributing to its biological activity.
The biological activity of (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Key Mechanisms:
- Dopaminergic Activity : The compound exhibits properties that may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.
- Serotonergic Modulation : It may also influence serotonin receptors, potentially impacting anxiety and depression-related behaviors.
Pharmacological Effects
Research indicates that (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one may have several pharmacological effects:
- Antidepressant-like Effects : Animal studies suggest that this compound can produce antidepressant-like effects in rodent models, possibly through its action on the serotonergic system.
- Cognitive Enhancement : Preliminary studies indicate potential cognitive-enhancing properties, making it a candidate for further investigation in neurodegenerative conditions.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the effects of (S)-2-Amino on depressive-like behaviors in mice. Results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant effects. |
| Study 2 | Explored the compound's interaction with dopamine receptors. The findings showed increased dopamine release in specific brain regions, supporting its role as a dopaminergic enhancer. |
| Study 3 | Evaluated cognitive functions in aged rats treated with (S)-2-Amino. Improvements in memory tasks were observed, indicating possible neuroprotective effects. |
Toxicity and Safety Profile
While initial studies highlight the therapeutic potential of (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one, comprehensive toxicity assessments are necessary. Current data suggest low toxicity at therapeutic doses; however, further investigations are warranted to establish a complete safety profile.
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one?
Methodological Answer: The synthesis typically involves sequential functionalization of the piperidine ring. Key steps include:
- N-Alkylation : Reacting 4-(benzyl-methyl-amino)piperidine with a protected (S)-2-aminopropan-1-one derivative under nucleophilic substitution conditions (e.g., using KCO in DMF at 60–80°C).
- Deprotection : Acidic or catalytic hydrogenation to remove protecting groups (e.g., Boc groups) .
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | KCO, DMF, 70°C, 12h | 65–75 | >95% |
| Deprotection | HCl/EtOAc, rt, 2h | 85 | >98% |
Q. How can researchers validate the purity and enantiomeric excess of this compound?
Methodological Answer:
- HPLC Analysis : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10) + 0.1% TFA. System suitability parameters (resolution >2.0) should align with USP guidelines .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (calc. for CHNO: 283.20 g/mol).
- NMR Spectroscopy : H and C NMR to verify stereochemistry and absence of diastereomers .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target receptors (e.g., GPCRs or fungal cytochrome P450 enzymes, based on structural analogs in fungicide patents ).
- QSAR Studies : Correlate substituent effects (e.g., benzyl-methyl-amino group) with antifungal or neuropharmacological activity using datasets from PubChem .
- Conformational Analysis : Perform DFT calculations to determine the lowest-energy conformation, which may influence receptor binding .
Q. What experimental strategies resolve contradictions in reported biological activities of piperidine-based analogs?
Methodological Answer:
- Meta-Analysis : Compare data from multiple sources (e.g., fungicidal activity in vs. neuroactive properties in ). Control for variables like enantiomeric purity and assay conditions.
- Dose-Response Studies : Establish EC values across standardized in vitro models (e.g., fungal spore germination assays or neuronal uptake inhibition ).
- Receptor Profiling : Screen against a panel of receptors (e.g., serotonin transporters, sigma receptors) to identify off-target effects .
Q. How does the stereochemistry of the (S)-configured amino group influence pharmacological properties?
Methodological Answer:
- Enantiomer Comparison : Synthesize both (S) and (R) forms and compare their binding affinities (e.g., via radioligand displacement assays).
- Circular Dichroism (CD) : Correlate optical activity with conformational stability in solution .
- In Vivo Pharmacokinetics : Assess differences in bioavailability and metabolism using LC-MS/MS in rodent models .
Q. What are the challenges in characterizing the compound’s stability under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation via UPLC-PDA.
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) to identify labile functional groups (e.g., the piperidine N-alkyl bond) .
Q. Table 2: Example Stability Data
| Condition | Degradation Products | t (h) |
|---|---|---|
| pH 1.2 | 4-(benzyl-methyl-amino)piperidine, propanal | 12.5 |
| pH 9.0 | Oxidized piperidine derivative | 8.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
